4-Benzylpiperazin-2-one

Vue d'ensemble

Description

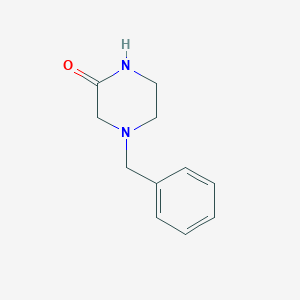

4-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the fourth position and a carbonyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted piperazines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties : Research indicates that 4-benzylpiperazin-2-one derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the benzyl group can enhance the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics.

Antipsychotic Activity : BZP has been explored for its potential as an antipsychotic agent. Its mechanism involves modulation of serotonergic and dopaminergic pathways, which are crucial in managing psychotic disorders. The compound's ability to act as a receptor ligand allows it to influence neurotransmitter systems effectively.

Antimalarial Activity : Recent studies have reported that BZP derivatives exhibit promising antimalarial properties. The exploration of structure-activity relationships (SAR) has led to the identification of compounds with enhanced potency against Plasmodium falciparum, the causative agent of malaria.

Biochemical Research

Enzyme Inhibition Studies : BZP is utilized in research focusing on enzyme inhibitors, particularly in relation to the Bcl-2 family proteins, which are involved in regulating apoptosis. A study designed several benzylpiperazine derivatives as potential Bcl-2 inhibitors, demonstrating binding affinities that suggest their utility in cancer therapy .

Receptor Binding Studies : The compound has been investigated for its interaction with various receptors, including sigma receptors. These studies aim to elucidate the binding mechanisms and affinities of BZP derivatives, providing insights into their therapeutic potential .

Pharmaceutical Development

This compound serves as an intermediate in synthesizing complex organic molecules used in pharmaceuticals. Its role in drug development is critical, as it provides a scaffold for creating various bioactive compounds. The versatility of BZP allows chemists to modify its structure to optimize pharmacological properties.

Agrochemical Production

In addition to medicinal uses, BZP derivatives have been explored in agrochemical formulations. Their potential as biocides or growth regulators can contribute to developing safer and more effective agricultural products.

Case Studies and Research Findings

- Synthesis and Evaluation of Benzylpiperazine Derivatives : A study synthesized multiple derivatives of benzylpiperazine and evaluated their binding affinities towards Bcl-2 family proteins. The findings indicated that certain compounds exhibited high selectivity for Mcl-1, suggesting their potential as targeted cancer therapies .

- Development of New Benzylpiperazine Derivatives : Another research effort focused on designing new derivatives with affinities toward sigma receptors. This study highlighted the importance of structural modifications in enhancing receptor binding and therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 4-Benzylpiperazin-2-one involves its interaction with various molecular targets, including enzymes and receptors. It acts by inhibiting specific enzymes or binding to receptor sites, thereby modulating biological pathways. For instance, it has been shown to interact with the serotonergic and dopaminergic receptor systems, similar to the action of certain psychoactive drugs .

Comparaison Avec Des Composés Similaires

1-Benzylpiperazine: Known for its stimulant properties and used recreationally.

3-(4-Benzylpiperazin-1-yl)cinnolines: Explored for their antifungal and antitumor activities.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Investigated for antimicrobial properties.

Uniqueness: 4-Benzylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Activité Biologique

4-Benzylpiperazin-2-one (BZP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring with a benzyl group at the fourth position and a carbonyl group at the second position. Its potential applications range from acting as a receptor ligand to serving as an intermediate in the synthesis of various pharmacologically active molecules.

This compound primarily interacts with serotonergic and dopaminergic receptor systems, exhibiting amphetamine-like actions on the serotonin reuptake transporter. This interaction leads to increased serotonin concentrations in extracellular fluids, enhancing serotonergic activation . Additionally, BZP has been shown to have lower potency effects on noradrenaline and dopamine reuptake transporters, contributing to its stimulant properties .

Pharmacokinetics

The pharmacokinetic profile of BZP indicates that it is metabolized in the liver and excreted renally. Understanding its pharmacokinetics is critical for evaluating its therapeutic potential and safety profile.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the anxiolytic properties of derivatives of BZP. For instance, a compound known as 6g (related to BZP) was evaluated for its effects on anxiety in lipopolysaccharide (LPS)-induced anxiety models in mice. The results demonstrated that 6g significantly reversed LPS-induced behavioral changes, suggesting its potential as an anxiolytic agent by restoring serotonin levels in the brain .

Table 1: Behavioral Effects of Compound 6g in Anxiety Models

| Treatment Group | % Time Spent in Open Arms | % Time Spent in Light Area |

|---|---|---|

| Normal Control | 80.00 ± 3.54 | 51.50 ± 3.57 |

| LPS Control | 55.16 ± 3.97 * | 28.16 ± 2.92 * |

| LPS + 6g (1 mg/kg) | 71.16 ± 3.06 ** | 42.00 ± 3.19 ** |

| LPS + 6g (2 mg/kg) | 72.00 ± 3.96 ** | 43.33 ± 2.53 ** |

| LPS + Fluoxetine (20) | 89.00 ± 2.79 ** | 44.16 ± 3.17 ** |

*Significance: * p < 0.05 vs. normal control; ** p < 0.05 vs. LPS control group.

Antitumor Activity

Another area of research involves the antitumor activity of BZP derivatives, particularly N-methylquinazolin-4-amines that incorporate BZP structures. These compounds have shown potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from to . The lead compound demonstrated the ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis, indicating significant potential as an anticancer agent .

Table 2: Antiproliferative Activity of BZP Derivatives

| Compound | IC50 (μM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound 7a | HepG2, MCF-7, A549, HeLa |

Safety and Toxicity

While BZP exhibits promising biological activities, safety concerns exist regarding its use as a recreational drug, where it has been associated with various side effects including anxiety, agitation, and severe toxicity when combined with other substances . Understanding these risks is crucial for developing therapeutic applications.

Propriétés

IUPAC Name |

4-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466485 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-41-1 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?

A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.

Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?

A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.